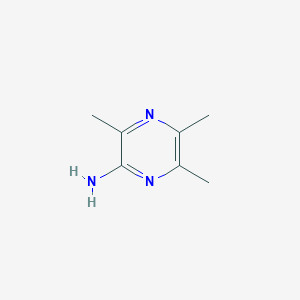

Trimethylpyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trimethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-5(2)10-7(8)6(3)9-4/h1-3H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAZSRMISYSRCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15033-83-7 | |

| Record name | trimethylpyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Trimethylpyrazin 2 Amine

Development of Chemical Synthesis Pathways

The creation of the trimethylpyrazin-2-amine scaffold can be approached through several strategic disconnections, primarily focusing on the formation of the pyrazine (B50134) ring and the introduction of the amino and methyl substituents.

The most classical and widely employed method for constructing the pyrazine ring is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. unimas.my This approach allows for the direct formation of the pyrazine core with substituents dictated by the choice of starting materials. For the synthesis of a trimethylpyrazine core, a likely pathway would involve the reaction of a suitably methylated 1,2-diamine with a methylated 1,2-dicarbonyl compound.

For instance, the synthesis of the isomeric 2,3,5-trimethylpyrazine (B81540) is achieved through the condensation of 1,2-diaminopropane (B80664) with 2,3-butanedione (B143835) (diacetyl). wikipedia.org The initial reaction forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. wikipedia.orgsciencemadness.org

A plausible route to a trimethylated aminopyrazine could start from the condensation of a diaminomethyl-substituted precursor with a dicarbonyl compound. The reaction of ethylenediamine (B42938) with diacetyl, for example, yields 2,3-dimethyl-5,6-dihydropyrazine, which can be oxidized to 2,3-dimethylpyrazine. sciencemadness.org To achieve the specific substitution pattern of this compound, one would theoretically need to start with precursors that already contain the requisite methyl and amino functionalities.

Biocatalytic approaches have also emerged, where α-amino ketones, generated in situ from α-diketones via transaminase-catalyzed amination, undergo oxidative dimerization to form pyrazines. mdpi.com

Direct amination of a pre-formed trimethylpyrazine ring is a challenging transformation due to the electron-deficient nature of the pyrazine ring. More commonly, the amino group is introduced via a precursor functional group. One established method involves the use of α-amino ketones which can be prepared and then condensed to form the pyrazine ring. google.com

Another strategy involves the synthesis of 2-aminopyrazines from other heterocyclic intermediates. For example, 1H-pyrazin-2-ones can be converted to the corresponding pyrazine triflates, which then undergo nucleophilic substitution with amines to yield 2-aminopyrazines. This method benefits from the use of readily available amino acids and amino alcohols as starting materials for the pyrazinone precursor.

A general pathway for the synthesis of 2-aminopyrazines involves the reaction of α-amino-nitriles with oximinomethyl ketones, which condense to form 2-aminopyrazine (B29847) 1-oxides. researchgate.net

The introduction of methyl groups onto a pyrazine scaffold can be achieved through various methylation strategies. For pyrazine rings, C-H methylation can be a challenging process requiring specific directing groups. For instance, directed C-H methylation at the ortho position of nitrogen-based heteroarenes has been achieved using palladium catalysts with methylating agents like methyl iodide or with boronic acid-derived reagents. rsc.org Cobalt-catalyzed C-H methylation using organic peroxides as the methyl source has also been reported for aryl amides, which could potentially be adapted for pyrazine systems. rsc.org

More commonly, the methyl groups are incorporated as part of the building blocks used in the condensation reaction to form the pyrazine ring.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired pyrazine derivative. Key parameters that are often tuned include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants.

In the synthesis of 2,3,5-trimethylpyrazine from 2,3-butanedione and 1,2-diaminopropane, the condensation reaction is optimally carried out at a low temperature of -5 °C in anhydrous ethanol (B145695). wikipedia.org The subsequent dehydrogenation (oxidation) of the dihydropyrazine intermediate is optimized using air as the oxidant in the presence of potassium hydroxide (B78521) in ethanol at 68 °C. wikipedia.org The synthesis of tetramethylpyrazine from acetoin (B143602) and ammonia (B1221849) precursors also highlights the importance of reaction conditions to favor the desired product. mdpi.com

The table below summarizes typical reaction conditions for related pyrazine syntheses, which could serve as a starting point for optimizing the synthesis of this compound.

| Product | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2,3,5-Trimethylpyrazine | 2,3-Butanedione, 1,2-Diaminopropane | None (condensation), KOH/Air (oxidation) | Anhydrous Ethanol | -5 (condensation), 68 (oxidation) | Not specified | wikipedia.org |

| Tetramethylpyrazine | Acetoin, Ammonia | None | Not specified | Not specified | Not specified | mdpi.com |

| 2,3-Dimethylpyrazine | Ethylenediamine, Diacetyl | None | Diethyl ether | Room temp | Not specified | sciencemadness.org |

This table presents data for the synthesis of related trimethyl- and dimethylpyrazines, as direct data for this compound is not available.

Rational Design and Synthesis of this compound Derivatives

The functionalization of a pre-existing this compound core allows for the generation of a library of derivatives with potentially diverse properties. The primary site for such functionalization is the exocyclic amino group.

Acylation: The amino group of aminopyrazines can readily undergo acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism. savemyexams.comchemguide.co.uk The reaction of 2-aminopyridine (B139424) with benzoyl chloride, for example, can lead to monobenzoylation or dibenzoylation depending on the reaction conditions, particularly the solvent and base used. researchgate.net The acylation of deactivated amines, including aminopyrazines, can sometimes lead to N,N-diacylation, and the reaction conditions must be carefully controlled to achieve selective monoacylation. researchgate.net

The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the hydrogen chloride byproduct formed when using acyl chlorides. chemguide.co.uk

Alkylation: The N-alkylation of aminopyrazines can be achieved using various alkylating agents, most commonly alkyl halides. wikipedia.org The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ucalgary.ca The reactivity of the alkyl halide follows the order I > Br > Cl. To drive the reaction to completion, an excess of the amine or the alkylating agent may be used, and the reaction is often performed in a polar aprotic solvent like DMF or THF in the presence of a base. fishersci.co.uk For heteroaromatic amines, stronger bases like sodium bis(trimethylsilyl)amide under cryogenic conditions may be required. fishersci.co.uk

Over-alkylation to form secondary, tertiary, or even quaternary ammonium (B1175870) salts is a common side reaction in the alkylation of primary amines. wikipedia.orgucalgary.ca Catalyst-free N-alkylation of 2-aminopyrazine with alcohols has also been reported, offering a greener alternative to alkyl halides. researchgate.net Ruthenium-catalyzed N-methylation of amines using methanol (B129727) as the methylating agent is another efficient method. researchgate.net

The following table provides generalized conditions for the functionalization of the amino group on pyrazine and related heterocyclic amines.

| Reaction Type | Substrate | Reagent | Catalyst/Base | Solvent | Temperature | Product Type | Reference |

| Acylation | 2-Aminopyrimidine | Benzoyl chloride | Triethylamine | Not specified | Not specified | N,N-Dibenzoyl derivative | researchgate.net |

| Acylation | Phenylamine | Ethanoyl chloride | None (excess amine) | Not specified | Violent reaction | N-Phenylethanamide | chemguide.co.uk |

| Alkylation | 2-Aminopyridine | Benzyl alcohol, Furfuryl alcohol | Ruthenium(II) complexes, KOtBu | Neat | 120 °C | N-alkylated-2-aminopyridine | Not specified |

| Alkylation | Amine | Alkyl halide | Sodium carbonate | DMF/THF | RT to Reflux | Alkylated amine | fishersci.co.uk |

This table presents generalized conditions for acylation and alkylation of aminopyrazines and related amines, as specific data for this compound is limited.

Directed Modifications of Methyl Substituents

The methyl groups attached to the pyrazine ring are not merely passive substituents; they represent reactive sites for further functionalization. The acidity of these methyl groups is increased by the electron-withdrawing nature of the pyrazine ring, allowing for deprotonation and subsequent reaction with electrophiles.

One established method involves the metallation of methyl groups on N-heterocycles like pyrazines, followed by reaction with various electrophiles. This approach can be used to transform the methyl groups into a range of other functionalities. researchgate.net A general, one-pot procedure allows for the conversion of methyl groups into dithioketals, which can then be further transformed into aldehydes, ketones, esters, and other groups. researchgate.net

Modern synthetic chemistry increasingly relies on C-H activation to directly functionalize otherwise inert bonds. manchester.ac.ukscielo.br While many applications focus on complex molecules, the principles can be applied to heterocycles. nih.govacs.org For instance, strategies involving directing groups can guide a metal catalyst to a specific C-H bond, including those on methyl groups, to achieve selective functionalization. nih.govacs.org Templates have also been designed to achieve functionalization at remote C-H bonds. dmaiti.com

Table 1: Potential Functional Group Transformations of Methyl Substituents

This table is illustrative of general transformations applicable to methyl groups on activated heterocyclic rings.

| Starting Group | Reagents/Methodology | Resulting Functional Group |

|---|

Regioselective Electrophilic and Nucleophilic Aromatic Substitution Studies

The reactivity of the this compound ring is governed by a balance of electronic effects. The two nitrogen atoms make the pyrazine ring itself electron-deficient and generally resistant to electrophilic attack, while facilitating nucleophilic substitution. Conversely, the amino group is a powerful activating group that is ortho-, para-directing for electrophilic substitution. The methyl groups are weakly activating and also ortho-, para-directing. These competing influences dictate the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on the pyrazine ring is challenging due to the deactivating effect of the ring nitrogens. ontosight.ai However, the presence of a strong activating group like an amino group can enable such reactions. Research on the reaction of 2-aminopyrazines with formamide (B127407) in the presence of PBr₃ led to a three-component heterocyclization, demonstrating that electrophilic substitution is feasible. nih.gov The reaction proceeds through amidination, followed by an electrophilic substitution imination and oxidative cyclization. nih.gov The reactivity in this process was found to be proportional to the electrophilicity of the heterocyclic substrate. nih.gov

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is more characteristic of electron-deficient rings like pyrazine but typically requires a good leaving group (e.g., a halogen) on the ring. masterorganicchemistry.com The most powerful and versatile methods for achieving formal nucleophilic substitution on the pyrazine core are palladium-catalyzed cross-coupling reactions. nobelprize.orgresearchgate.net These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-nitrogen bonds by coupling a halopyrazine with a suitable partner. rsc.orgsigmaaldrich.com

In the context of a trimethylamino-substituted pyrazine, a halogenated derivative would be required as a precursor. The electron-donating methyl and amino groups can influence the reactivity; for example, in a Suzuki coupling of 3-chloro-2,5-dimethylpyrazine, the two electron-donating methyl groups were found to deactivate the chloropyrazine towards the initial oxidative addition step, resulting in lower yields and requiring longer reaction times. rsc.org Microwave irradiation has been shown to be effective in accelerating these coupling reactions. rsc.org

Table 2: Examples of Palladium-Catalyzed Cross-Coupling on Pyrazine Scaffolds

| Reaction Type | Coupling Partners | Catalyst/Conditions | Result | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 3-Chloro-2,5-dimethylpyrazine + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 72h | 2,5-Dimethyl-3-arylpyrazine | rsc.org |

| Heck Coupling | 2,3-Dichloropyrazine + Ethyl acrylate | Pd(OAc)₂, X-Phos, 90°C | 2,3-Di(alkenyl)pyrazine | rsc.org |

| Buchwald-Hartwig Amination | Chloropyrazine + Amine | Pd complex, Base | Aminopyrazine | sigmaaldrich.com |

Investigation of Biocatalytic and Biotechnological Routes for Aminopyrazines

Biocatalysis offers an environmentally friendly alternative to chemical synthesis for producing valuable compounds like aminopyrazines. mdpi.com Research has focused on harnessing both isolated enzymes and whole microbial systems to generate the pyrazine core structure.

Enzymatic Pathways in Aminopyrazine Formation

Studies have elucidated key enzymatic steps in the biosynthesis of alkylpyrazines, which are structurally related to this compound. A prominent pathway for the formation of 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP) begins with the amino acid L-threonine. ebi.ac.ukasm.org

The key enzymatic reaction is the oxidation of L-threonine catalyzed by L-threonine-3-dehydrogenase (TDH) . mdpi.comasm.org This produces L-2-amino-acetoacetate, an unstable intermediate that spontaneously decarboxylates to form aminoacetone. ebi.ac.ukasm.org Two molecules of aminoacetone can then condense non-enzymatically to form a dihydropyrazine intermediate, which oxidizes to 2,5-DMP. asm.org The formation of 2,3,5-trimethylpyrazine is believed to occur via a similar mechanism, likely involving the condensation of aminoacetone and another key intermediate, acetoin. asm.org The yield of these pyrazines can be improved by inactivating competing enzymes, such as 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which also uses the L-2-amino-acetoacetate intermediate. mdpi.comebi.ac.uk

Another chemo-enzymatic strategy employs transaminases (ATAs) . These enzymes can aminate α-diketones to produce α-amino ketones, which then undergo spontaneous oxidative dimerization to yield symmetrically substituted pyrazines.

Microbial Synthesis Research Approaches for Alkylpyrazines (General Methodological Relevance)

Whole-cell fermentation provides a "green" route to alkylpyrazines. mdpi.com Several microorganisms, particularly strains of Bacillus subtilis, have been identified as effective producers of a range of alkylpyrazines, including dimethyl-, trimethyl-, and tetramethylpyrazines.

The general metabolic process involves the microorganism converting primary carbon sources, like glucose, into key precursor molecules. asm.org

Acetoin Pathway : Glucose is metabolized via glycolysis to pyruvate, which is then converted to acetoin (3-hydroxy-2-butanone). Acetoin reacts with an ammonia source (from amino acid metabolism) to form 2-amino-3-butanone, which can then dimerize to form 2,3,5,6-tetramethylpyrazine (B1682967) (TTMP). mdpi.comasm.org

Aminoacetone Pathway : As described in the enzymatic section, L-threonine is converted via the action of TDH to aminoacetone. asm.org Aminoacetone is a crucial precursor for 2,5-DMP and 2,3,5-TMP. ebi.ac.uk

Research has shown that different strains of B. subtilis exhibit different production profiles, suggesting a genetic basis for the types of alkylpyrazines synthesized. The synthesis of 2,3,5-trimethylpyrazine (TMP) likely involves intermediates from both pathways, specifically the condensation of aminoacetone and acetoin. asm.org Optimization of fermentation conditions and genetic modification of the microbial strains are key research areas aimed at increasing the yield of specific desired pyrazines. mdpi.com

Table 3: Microbial Systems for Alkylpyrazine Production

| Microorganism | Substrate(s) | Key Precursor(s) | Major Pyrazine Products | Reference(s) |

|---|---|---|---|---|

| Bacillus subtilis | L-threonine | Aminoacetone | 2,5-Dimethylpyrazine (2,5-DMP), 2,3,5-Trimethylpyrazine (TMP) | mdpi.comebi.ac.ukasm.org |

| Bacillus subtilis | D-Glucose, Amino acids | Acetoin | 2,3,5,6-Tetramethylpyrazine (TTMP) | mdpi.comasm.org |

| Corynebacterium glutamicum | Not specified | Acetoin | Tetramethylpyrazine (TTMP) | mdpi.com |

| Bacillus amyloliquefaciens | Not specified | Not specified | 2,3,5-Trimethylpyrazine (TMP) | acs.org |

Spectroscopic and Structural Elucidation of Trimethylpyrazin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, including trimethylpyrazin-2-amine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For pyrazine (B50134) derivatives, the chemical shifts of protons are influenced by the electronic effects of the pyrazine ring and its substituents.

In a study of 3,5,6-trimethylpyrazin-2-ol, a derivative of this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed three distinct singlets for the methyl groups at δ 2.39, 2.27, and 2.23 ppm. nih.gov The protons attached to an amine group typically appear in the range of 0.5-5.0 ppm, with the specific chemical shift dependent on factors like hydrogen bonding and concentration. libretexts.org For carbons directly bonded to an amine, the attached protons usually resonate between 2.3 and 3.0 ppm due to the deshielding effect of the nitrogen atom. libretexts.org For instance, in 3,6-dimethyl-2-pyrazinemethanol, the methyl protons appear as singlets at δ 2.40 and 2.35 ppm, while the methylene (B1212753) protons of the methanol (B129727) group are observed as a singlet at δ 4.60 ppm. acs.org The single aromatic proton gives a signal at δ 8.08 ppm. acs.org

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Pyrazine Derivatives in CDCl₃

| Compound | Aromatic-H | CH₃ | CH₂OH |

|---|---|---|---|

| 3,5,6-Trimethylpyrazin-2-ol nih.gov | - | 2.39 (s), 2.27 (s), 2.23 (s) | - |

| 3,6-Dimethyl-2-pyrazinemethanol acs.org | 8.08 (s) | 2.40 (s), 2.35 (s) | 4.60 (s) |

| 3,5-Dimethyl-2-pyrazinemethanol acs.org | 8.18 (s) | 2.45 (s), 2.37 (s) | 4.64 (s) |

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The chemical shifts of carbon atoms in the pyrazine ring are particularly informative.

For 3,5,6-trimethylpyrazin-2-ol, the ¹³C NMR spectrum shows signals for the pyrazine ring carbons at δ 158.8, 153.2, 131.6, and 130.3 ppm. The methyl carbons resonate at δ 20.3, 19.3, and 16.7 ppm. nih.gov In comparison, the carbons directly attached to a nitrogen atom in other amine compounds typically appear in the 10-65 ppm region. libretexts.org In the case of 3,6-dimethyl-2-pyrazinemethanol, the pyrazine ring carbons were assigned at δ 151.8 (C-6), 150.7 (C-2), 149.5 (C-3), and 140.1 (C-5). acs.org The methyl carbons were found at δ 21.5 and 20.6 ppm, and the hydroxymethyl carbon at δ 62.1 ppm. acs.org

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Pyrazine Derivatives in CDCl₃

| Compound | Pyrazine Ring Carbons | Methyl Carbons | Other Carbons |

|---|---|---|---|

| 3,5,6-Trimethylpyrazin-2-ol nih.gov | 158.8, 153.2, 131.6, 130.3 | 20.3, 19.3, 16.7 | - |

| 3,6-Dimethyl-2-pyrazinemethanol acs.org | 151.8, 150.7, 149.5, 140.1 | 21.5, 20.6 | 62.1 (CH₂OH) |

| 3,5-Dimethyl-2-pyrazinemethanol acs.org | 151.2, 149.8, 148.3, 142.3 | 21.4, 20.0 | 61.8 (CH₂OH) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. ipb.pt For example, in a substituted pyrazine, COSY can reveal couplings between the remaining ring protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. ipb.ptresearchgate.net This is essential for assigning the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. ipb.ptresearchgate.net This technique is particularly powerful for establishing the connectivity of different fragments within a molecule and for assigning quaternary carbons (carbons with no attached protons). For instance, in a study of triazolopyrazines, HMBC correlations were key to confirming the substitution pattern on the pyrazine ring. nih.gov Similarly, HMBC was used to distinguish between different isomers of ethyl-dimethylpyrazine by identifying long-range correlations between the aromatic proton and specific methyl-substituted carbons. google.com

These advanced NMR techniques, when used in combination, provide a comprehensive picture of the molecular structure of this compound and its derivatives. science.govrsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For example, the HRMS data for 3,5,6-trimethylpyrazin-2-ol showed a protonated molecule [M+H]⁺ at m/z 139.0898, which corresponds to the calculated value for the formula C₇H₁₁N₂O. nih.gov This level of accuracy is essential for confirming the identity of newly synthesized or isolated compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a secondary mass spectrum. researchgate.net The resulting fragmentation pattern provides valuable information about the structure of the original ion. chemguide.co.uk

For amines, a common fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom. libretexts.orglibretexts.org This results in the formation of a stable, nitrogen-containing cation. For instance, in the MS/MS spectrum of 3,5,6-trimethylpyrazin-2-ol, the parent ion at m/z 139.1 fragments to produce ions at m/z 111.0, 70.0, and 42.0. nih.gov In another example, the MS/MS analysis of 3,5-dimethylpyrazine-2-carboxylic acid showed a parent ion at m/z 153.1, which fragmented to ions at m/z 135.0, 109.0, and 107.0. acs.org The analysis of these fragmentation patterns helps to piece together the structure of the molecule.

Table 3: High-Resolution Mass Spectrometry and Tandem Mass Spectrometry Data for Selected Pyrazine Derivatives

| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ | MS/MS Fragments (m/z) |

|---|---|---|---|---|

| 3,5,6-Trimethylpyrazin-2-ol nih.gov | C₇H₁₁N₂O | 139.0871 | 139.0898 | 111.0, 70.0, 42.0 |

| 3,5-Dimethylpyrazine-2-carboxylic acid acs.org | C₇H₈N₂O₂ | 153.0664 | 153.0667 | 135.0, 109.0, 107.0, 66.0, 42.0 |

| 3,6-Dimethyl-2-pyrazinemethanol acs.org | C₇H₁₀N₂O | 139.0871 | 139.08688 | 121.0, 109.0, 80.0, 53.0, 42.2, 39.0 |

| 3,5-Dimethyl-2-pyrazinemethanol acs.org | C₇H₁₀N₂O | 139.0869 | 139.0868 | 121.0, 109.0, 80.0, 53.0, 42.2, 39.0 |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and obtain a unique "fingerprint" of the compound.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds present.

For primary amines, such as this compound, characteristic N-H stretching vibrations are observed. In dilute solutions, primary amines typically exhibit two weak absorption bands corresponding to asymmetric and symmetric N-H stretching modes, found near 3500 cm⁻¹ and 3400 cm⁻¹, respectively. spcmc.ac.in The N-H bonds in primary amines are polar, leading to broader absorption bands due to hydrogen bonding, although this effect is generally less pronounced than in alcohols. spcmc.ac.in

The C-N stretching vibrations in aromatic amines are typically strong and appear in the region of 1340-1250 cm⁻¹. spcmc.ac.in In aliphatic amines, these absorptions are found between 1250-1020 cm⁻¹. spcmc.ac.indocbrown.info Additionally, primary amines show a characteristic NH₂ scissoring (bending) vibration between 1550 and 1650 cm⁻¹ and an out-of-plane N-H wagging vibration in the 900-700 cm⁻¹ range. spcmc.ac.in The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to each molecule. docbrown.infolibretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for Primary Amines

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | ~3500 | Weak to Medium |

| Symmetric N-H Stretch | ~3400 | Weak to Medium |

| N-H Scissoring (Bending) | 1550 - 1650 | Strong |

| C-N Stretch (Aromatic) | 1340 - 1250 | Strong |

| C-N Stretch (Aliphatic) | 1250 - 1020 | Medium to Weak |

| N-H Wagging | 900 - 700 | Broad |

| Data sourced from various spectroscopic references. spcmc.ac.indocbrown.info |

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of a molecule. A key difference is that Raman activity depends on a change in the polarizability of a bond during vibration, whereas IR activity depends on a change in the dipole moment.

For molecules like pyrazine derivatives, Raman spectroscopy can be particularly useful for identifying vibrations of the aromatic ring. The analysis of Raman spectra, often aided by computational methods like Density Functional Theory (DFT), can help in the assignment of specific vibrational modes. nih.gov For instance, in a study of 2-aminothiazole, a related heterocyclic amine, Raman peaks were assigned to various stretching and bending vibrations of the ring and the amine group. researchgate.net The technique is also sensitive to the chemical environment, and changes in the Raman spectrum can indicate interactions with other molecules or surfaces, as seen in Surface-Enhanced Raman Spectroscopy (SERS) studies. nih.gov

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy involves the transition of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. This provides information about the electronic structure and can be used to study properties like fluorescence.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. msu.edumsu.edu The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

For pyrazine and its derivatives, UV-Vis spectroscopy can reveal the effects of substituents on the electronic transitions of the pyrazine ring. researchgate.net The interaction of pyrazine compounds with other molecules, such as proteins, can also be studied by observing changes in their UV-Vis spectra. researchgate.netrsc.org These spectral changes can indicate the formation of new complexes or alterations in the microenvironment of the chromophore. researchgate.netrsc.org The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law and provides quantitative information about the absorbing species. msu.edu

Table 2: General UV-Vis Absorption Ranges for Aromatic Compounds

| Compound Type | Typical λmax Range (nm) |

| Simple Aromatic Hydrocarbons | 200 - 280 |

| Conjugated Aromatic Systems | > 280 |

| Aromatic compounds with auxochromes | Shift to longer wavelengths |

| Data compiled from general spectroscopic principles. msu.edumsu.edu |

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. It is a form of luminescence. After a molecule absorbs energy and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light.

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of molecules. semanticscholar.org For pyrazine derivatives, fluorescence quenching studies can be employed to investigate their interactions with biomolecules like proteins. rsc.orgsemanticscholar.org In such studies, the decrease in fluorescence intensity of a fluorophore (like a protein) in the presence of a quencher (like a pyrazine derivative) provides information about the binding mechanism, binding constants, and the number of binding sites. rsc.orgsemanticscholar.org The analysis of fluorescence data can distinguish between static quenching (formation of a non-fluorescent complex) and dynamic quenching (collisional deactivation of the excited state). rsc.org

X-ray Crystallography for Solid-State Structure Determination (if applicable for co-crystals or derivatives)

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. d-nb.infonih.gov It works by diffracting a beam of X-rays off the regularly spaced atoms of a crystal, producing a diffraction pattern that can be mathematically analyzed to determine the electron density and, consequently, the atomic positions within the crystal lattice. nih.gov

While obtaining a single crystal of this compound itself might be challenging, the formation of co-crystals with other molecules can facilitate X-ray diffraction analysis. researchgate.netresearchgate.net Co-crystals are crystalline solids containing two or more different molecules in the same crystal lattice. researchgate.net The structural information obtained from X-ray crystallography is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. researchgate.net For instance, the study of co-crystals of 2,3,5,6-tetramethylpyrazine (B1682967) with various substituted aromatic compounds revealed how hydrogen bonds and other non-covalent interactions contribute to the stability of the supramolecular structures. researchgate.net This knowledge is crucial for crystal engineering, where the goal is to design and synthesize new crystalline materials with desired properties. jyu.fi The synthesis and structural characterization of derivatives of related heterocyclic compounds, such as pyridine-2,6-dicarboxamides, have also been successfully achieved using X-ray crystallography. mdpi.comnih.gov

Computational and Theoretical Studies of Trimethylpyrazin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into orbital energies, charge distribution, and molecular stability.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mostwiedzy.pl It is based on the principle that the energy of the system can be determined from its electron density. DFT is widely employed for its favorable balance of computational cost and accuracy in predicting molecular properties. hilarispublisher.comresearchgate.net For pyrazine (B50134) derivatives, DFT calculations are used to analyze the relationship between electronic properties and molecular functionality. researchgate.net

Applied to Trimethylpyrazin-2-amine, DFT calculations with a functional like B3LYP and a basis set such as 6-311++G(d,p) would be used to optimize the molecular geometry to its lowest energy state. icm.edu.pl From this optimized structure, key electronic parameters can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability. icm.edu.pl

Furthermore, DFT is used to compute global reactivity descriptors, which predict how the molecule will interact with other chemical species. These descriptors are derived from the HOMO and LUMO energies.

Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data representative of what a DFT study on this compound would yield, for illustrative purposes.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.85 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 4.90 eV |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | 5.85 eV |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | 0.95 eV |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. Calculated as (I+A)/2. | 3.40 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. Calculated as (I-A)/2. | 2.45 eV |

| Chemical Softness (S) | The reciprocal of chemical hardness; indicates higher reactivity. Calculated as 1/2η. | 0.204 eV⁻¹ |

| Electrophilicity Index (ω) | Measures the energy lowering of a molecule when it accepts electrons. Calculated as χ²/2η. | 2.36 eV |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method for approximating the wavefunction and energy of a quantum many-body system in a stationary state. github.io It treats electron-electron repulsion in an averaged way, rather than accounting for instantaneous electron correlation. While generally less accurate than DFT for many applications due to the neglect of electron correlation, HF is crucial for providing a qualitative understanding and a reliable starting point for more advanced computational methods. researchgate.netarxiv.org

In the study of this compound, HF calculations, often performed with a basis set like 6-311G(d,p), would be used to obtain the optimized molecular geometry, total energy, and orbital energies. icm.edu.pl The results from HF calculations serve as a valuable baseline for comparison with methods that include electron correlation, such as DFT or Møller–Plesset perturbation theory (MP2). mostwiedzy.pl The primary outputs, including atomic charges and bond orders, provide a basic picture of the molecule's electronic landscape. For substituted amides of pyrazine-2-carboxylic acid, HF calculations have been used to compute vibrational frequencies and analyze bond characteristics. nih.gov

Illustrative Hartree-Fock Calculation Results for this compound This table presents hypothetical data representative of what a Hartree-Fock study on this compound would yield, for illustrative purposes.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | -475.123 Hartrees |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -8.15 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | +1.25 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 9.40 eV |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | 2.15 Debye |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. These methods are essential for exploring molecular conformations and understanding intermolecular and intramolecular interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, which has rotatable methyl and amine groups, identifying the most stable conformer is crucial for understanding its properties and biological activity.

Computational methods can be used to explore the potential energy surface of the molecule. By systematically rotating the bonds of the substituent groups (the three methyl groups and the amine group) and calculating the corresponding energy, a potential energy surface scan can be performed. This analysis identifies energy minima, which correspond to stable conformers, and transition states, which are the energy barriers between conformers. icm.edu.pl Studies on similar substituted heterocyclic systems show that the orientation of substituents can be stabilized by intramolecular interactions, such as hydrogen bonding. nih.gov The relative energies of different conformers indicate their population at thermal equilibrium.

Illustrative Conformational Energy Profile for this compound This table presents hypothetical data for the rotation of the C2-NH₂ bond in this compound, for illustrative purposes.

| Dihedral Angle (H-N-C2-N1) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° | 0.00 | Most Stable Conformer |

| 30° | 0.85 | - |

| 60° | 2.50 | Transition State |

| 90° | 1.20 | - |

| 120° | 0.15 | Stable Conformer |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov The MEP surface illustrates the electrostatic potential on the electron density surface, providing a guide to how a molecule will interact with charged species. researchgate.net It is used to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites).

For this compound, an MEP map would be generated based on the optimized geometry obtained from DFT or HF calculations. The map is color-coded to represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms.

Green/Yellow: Regions of near-zero potential.

In this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the exocyclic amine group, highlighting their role as hydrogen bond acceptors. Positive potential (blue) would be expected around the hydrogen atoms of the amine group, indicating their potential to act as hydrogen bond donors. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which correspond closely to the familiar Lewis structure representation. uni-muenchen.de

NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization. acadpubl.eu This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified using second-order perturbation theory, which calculates the stabilization energy E(2) associated with each donor-acceptor interaction. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. researchgate.net

For this compound, NBO analysis would reveal:

The hybridization of atomic orbitals involved in bonding.

The natural atomic charges on each atom, offering a more chemically intuitive picture than other charge schemes.

Illustrative NBO Analysis of Key Intramolecular Interactions in this compound This table presents hypothetical data representative of what an NBO analysis on this compound would yield, for illustrative purposes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C3-N4) | π*(C5-C6) | 22.5 | π → π* (Ring Delocalization) |

| π(C5-C6) | π*(N1-C2) | 18.7 | π → π* (Ring Delocalization) |

| LP(1) N1 | σ*(C2-C3) | 5.4 | n → σ* (Hyperconjugation) |

| LP(1) N4 | σ*(C3-C(CH₃)) | 4.8 | n → σ* (Hyperconjugation) |

Prediction and Interpretation of Spectroscopic Data

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing valuable insights into the structural and electronic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) are instrumental in simulating various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. These theoretical predictions, when compared with experimental data, can confirm molecular structures, aid in the assignment of spectral bands, and provide a deeper understanding of the molecule's vibrational modes and electronic environment.

One of the primary applications of computational methods is the prediction of ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their resonance frequencies. Machine learning algorithms, trained on extensive databases of experimental and calculated spectra, have also emerged as powerful tools for the accurate prediction of NMR chemical shifts for a wide range of organic molecules. For this compound, theoretical calculations can help to assign the specific chemical shifts for the protons and carbons of the pyrazine ring, the methyl groups, and the amine group, aiding in the complete characterization of the molecule.

Vibrational spectroscopy is another area where computational methods are highly valuable. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its IR and Raman spectra. mdpi.comcardiff.ac.ukarxiv.org The analysis of the calculated normal modes of vibration allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the pyrazine ring and its substituents. This detailed assignment is crucial for understanding the molecule's structural dynamics. Force field calculations can also be employed to analyze and reassign the frequencies observed in IR and Raman spectra for pyrazine derivatives.

The table below presents a hypothetical representation of predicted spectroscopic data for this compound, based on computational methods applied to similar pyrazine derivatives.

| Spectroscopic Data Type | Predicted Parameter | Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.5-8.0 ppm | Pyrazine ring CH |

| ¹H NMR | Chemical Shift (δ) | 2.4-2.6 ppm | Methyl protons (CH₃) |

| ¹H NMR | Chemical Shift (δ) | 5.0-6.0 ppm | Amine protons (NH₂) |

| ¹³C NMR | Chemical Shift (δ) | 140-155 ppm | Pyrazine ring carbons |

| ¹³C NMR | Chemical Shift (δ) | 20-25 ppm | Methyl carbons (CH₃) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 3300-3500 cm⁻¹ | N-H stretching |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 2900-3000 cm⁻¹ | C-H stretching (methyl) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1550-1600 cm⁻¹ | C=N stretching (pyrazine ring) |

| Raman Spectroscopy | Vibrational Frequency (cm⁻¹) | 1300-1400 cm⁻¹ | Ring breathing mode |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Computational and theoretical studies are pivotal in elucidating the reaction mechanisms and understanding the reactivity profiles of chemical compounds. For this compound, these methods can provide detailed insights into its behavior in chemical reactions, guiding the synthesis of new derivatives and explaining its interactions with biological targets.

Density Functional Theory (DFT) is a key tool for investigating the electronic structure of molecules, which in turn governs their reactivity. By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and Mulliken charge distributions, researchers can identify the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyrazine ring and the exocyclic amine group are expected to be key sites of reactivity, and computational studies can quantify their relative reactivity. The electron-donating methyl groups and the amino group influence the electron density distribution in the pyrazine ring, and these effects can be precisely modeled.

Computational studies can also be employed to model the entire energy profile of a chemical reaction, identifying transition states, intermediates, and the activation energies associated with each step. This allows for a detailed understanding of the reaction mechanism. For instance, in reactions involving pyrazine derivatives, such as the formation of bis-azomethines from pyrazine-2-carbaldehyde, DFT calculations have been used to investigate the sequence of elementary steps, including addition and dehydration, and the catalytic role of other molecules like water. nih.govresearchgate.net Similar approaches could be applied to study the reactions of this compound, such as N-alkylation, acylation, or its participation in condensation reactions.

The following table outlines key reactivity descriptors that can be calculated for this compound and their implications for its chemical behavior.

| Reactivity Descriptor | Computational Method | Predicted Information | Implication for Reactivity |

| HOMO-LUMO Gap | DFT | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap suggests higher reactivity and easier electronic excitation. |

| Electrostatic Potential Map | DFT | Visualization of charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

| Mulliken Atomic Charges | DFT | Calculation of partial charges on each atom. | Quantifies the electrophilicity or nucleophilicity of specific atoms. |

| Reaction Energy Profile | DFT | Calculation of the energy of reactants, transition states, intermediates, and products. | Determines the feasibility and kinetics of a proposed reaction mechanism. |

| Nucleophilicity Parameters | LFER (from calculated rates) | Theoretical prediction of N and sN parameters. | Quantifies the nucleophilic character of the amine group. researchgate.net |

Through these computational approaches, a comprehensive understanding of the chemical reactivity of this compound can be achieved, providing a theoretical foundation for its practical applications in synthesis and medicinal chemistry.

Investigation of Biological Activities and Underlying Mechanisms Non Clinical Focus

In Vitro Studies on Biological Interactions

Research into the enzymatic interactions of aminopyrazine derivatives has revealed their potential as modulators of key signaling enzymes. One study focused on the design and synthesis of novel non-thiourea-containing aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) mdpi.com. This research was spurred by the discovery of 1-(2-aminopyrazin-3-yl)methyl-2-thioureas as MK-2 inhibitors. The subsequent investigation identified aminopyrazine derivatives with inhibitory concentrations (IC50) in the low micromolar to sub-micromolar range against the MK-2 enzyme in vitro mdpi.com.

While direct studies on Trimethylpyrazin-2-amine are limited, this research on related aminopyrazine compounds suggests that the aminopyrazine scaffold is a viable starting point for the development of enzyme inhibitors. The specific effects of the trimethyl substitution on the pyrazine (B50134) ring at positions 3, 5, and 6 would require further dedicated enzymatic assays to determine its specific inhibitory profile and potency against a panel of kinases and other enzymes.

The aminopyrazine structure has been identified as a scaffold for ligands targeting specific receptor systems. A notable study prepared a series of 5,6-diaryl-2-amino-pyrazines and demonstrated their antagonist-like properties at the cannabinoid receptor 1 (CB1) researchgate.net. Further optimization of these compounds led to the development of inverse agonists at the CB1 receptor researchgate.net. This indicates that the aminopyrazine core can be tailored to interact with G protein-coupled receptors (GPCRs) and modulate their activity.

Additionally, research on piperazinylimidazo[1,2-a]pyrazines has shown selective affinity for α-adrenergic receptor subtypes drugdesign.org. Specifically, 8-(1-piperazinyl)imidazo[1,2-a]pyrazine was found to be a selective and potent ligand for the α2-adrenergic receptor drugdesign.org. Although these compounds have a more complex structure than this compound, this highlights the potential of the pyrazine ring system to be incorporated into receptor-active molecules.

Investigations into the human trace amine-associated receptor 1 (hTAAR1) have also provided insights into the binding of aminergic compounds. The binding of ligands to hTAAR1 involves interactions with conserved aspartate residues, and the binding pocket is formed by residues from several transmembrane helices nih.gov. While not directly involving this compound, these studies on aminergic GPCRs offer a framework for understanding how a substituted aminopyrazine might interact with such receptors. The specific binding profile and signaling pathway modulation of this compound would necessitate dedicated receptor binding assays and functional studies.

The aminopyrazine scaffold has been associated with anti-inflammatory responses in cellular models. In the study of aminopyrazine derivatives as MK-2 inhibitors, several compounds were found to be active in suppressing lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNFα) production in THP-1 cells, a human monocytic cell line mdpi.com. The suppression of this key pro-inflammatory cytokine points to the potential anti-inflammatory properties of aminopyrazine-based compounds.

The potential antioxidant and anti-inflammatory mechanisms of this compound in cell lines would likely involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, and the scavenging of free radicals. To confirm these potential effects, specific in vitro assays measuring ROS levels, antioxidant enzyme activity, and the expression of inflammatory mediators in relevant cell lines would be required.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The relationship between the chemical structure of aminopyrazine derivatives and their biological activity is a key area of investigation for medicinal chemists wikipedia.org. For aminopyrazine-based compounds, SAR studies have been conducted to optimize their potency and selectivity for various biological targets.

In the development of aminopyrazine inhibitors of MK-2, SAR studies were crucial in identifying compounds with improved enzyme inhibitory activity and cellular potency mdpi.com. These studies likely explored the effects of different substituents on the pyrazine ring and the amino group to enhance binding to the enzyme's active site.

Similarly, for the 5,6-diaryl-2-amino-pyrazine series targeting the CB1 receptor, SAR studies were performed to optimize receptor potency and drug-like properties, such as solubility and cytochrome P450 inhibition potential researchgate.net. This highlights that modifications to the pyrazine core and its substituents can significantly impact both the pharmacodynamic and pharmacokinetic properties of the compounds.

A study on 1,4-pyrazine-containing inhibitors of histone acetyltransferases p300/CBP also demonstrated the importance of SAR. The inhibitory activities of these compounds were influenced by the nature of the substituents on the pyrazine ring, with some modifications leading to more potent inhibitors nih.gov.

Regarding this compound, a systematic SAR study would involve the synthesis and evaluation of analogs with variations in the number and position of the methyl groups on the pyrazine ring, as well as modifications to the 2-amino group. Such studies would elucidate the structural requirements for a particular biological activity and guide the design of more potent and selective derivatives. For instance, a quantitative structure-activity relationship (QSAR) study on alkylpyrazines has indicated that both electronic and topological features contribute to their odor strength, revealing the specific role of the two nitrogen atoms nih.gov. A similar approach could be applied to correlate the structural features of this compound and its analogs with their biological activities.

| Compound Class | Target | Key SAR Findings |

| Aminopyrazine Derivatives | Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) | Modifications to the aminopyrazine scaffold can lead to low micromolar to sub-micromolar inhibitors. |

| 5,6-diaryl-2-amino-pyrazines | Cannabinoid Receptor 1 (CB1) | Optimization of aryl substituents and the amino group can improve receptor potency and drug-like properties. |

| 1,4-Pyrazine-Containing Inhibitors | Histone Acetyltransferases p300/CBP | Substituents on the pyrazine ring significantly influence inhibitory potency. |

| Alkylpyrazines | Odor Perception | Electronic and topological features, including the position of nitrogen atoms, are important for activity. |

Mechanistic Studies of Biomolecule Interactions (e.g., protein binding mechanisms)

The interaction of pyrazine-based compounds with proteins is governed by a combination of factors inherent to the pyrazine ring's heteroaromatic nature. This structure allows for both polar interactions through its nitrogen atoms and nonpolar interactions via the aromatic moiety nih.gov. A systematic analysis of the RCSB PDB database has revealed that the most frequent interaction of pyrazine ligands with proteins is a hydrogen bond to a pyrazine nitrogen atom acting as an acceptor nih.gov. Weak hydrogen bonds with a pyrazine hydrogen as a donor, π-interactions, and coordination to metal ions have also been observed nih.gov.

The amino group at the 2-position of this compound introduces an additional site for hydrogen bonding, both as a donor and potentially as an acceptor. Geometric analysis of protein structures has shown that positively charged or δ(+) amino groups of amino acid side chains preferentially interact with the δ(−) π-electrons of aromatic rings nih.gov. This suggests that the amino group of this compound could engage in favorable interactions with aromatic residues in a protein's binding pocket.

Understanding the precise protein binding mechanism of this compound would require experimental techniques such as X-ray crystallography or NMR spectroscopy of the compound in complex with a target protein. Computational methods like molecular docking and molecular dynamics simulations can also provide valuable insights into its potential binding modes and interactions at the atomic level nih.gov.

Research into Neurobiological and Behavioral Effects of Pyrazine Analogs

The study of how drugs affect the nervous system, known as neuropharmacology, aims to develop compounds for treating psychiatric and neurological disorders nih.gov. Pyrazine and its derivatives have been investigated for their diverse pharmacological activities, including effects on the central nervous system researchgate.net.

While specific neuropharmacological studies on this compound are limited, research on related compounds offers some insights. For instance, 4-aminopyridine (B3432731) is a well-known compound that induces seizure activity in rodents and is used as a tool to study epilepsy nih.gov. Although structurally different from this compound, this demonstrates that aminopyridine and related amino-heterocyclic structures can have profound effects on neuronal excitability.

Behavioral studies in animal models are essential for characterizing the in vivo effects of a compound nih.govyoutube.com. The neuropharmacological activity of a new piperazine (B1678402) derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate, was found to be modulated by serotonergic and GABAergic pathways, demonstrating anxiolytic-like and antidepressant-like activities in mice nih.gov. This suggests that pyrazine-containing compounds can interact with key neurotransmitter systems in the brain.

The potential neurobiological and behavioral effects of this compound would depend on its ability to cross the blood-brain barrier and interact with specific neural targets, such as receptors or enzymes. Given the structural similarities to some known psychoactive compounds, it is plausible that this compound could exhibit activity in the central nervous system. However, comprehensive in vivo studies, including behavioral assays for anxiety, depression, locomotion, and cognition, would be necessary to determine its specific neuropharmacological profile.

Analytical Methodologies for Research and Quantification of Trimethylpyrazin 2 Amine

Chromatographic Separation Techniques for Complex Mixtures

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like Trimethylpyrazin-2-amine, which may be present with numerous other volatile and semi-volatile compounds, high-resolution separation is essential for accurate analysis.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like pyrazine (B50134) derivatives. In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary liquid or solid phase.

Flame Ionization Detector (FID): The FID is a common detector for GC that offers high sensitivity towards organic compounds. While it provides excellent quantitative data, it does not offer structural information, making peak identification reliant on retention time matching with known standards. gcms.cz

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides a significant advantage by combining the high separation efficiency of GC with the powerful identification capabilities of MS. researchgate.netsemanticscholar.org The mass spectrometer fragments the eluting compounds into characteristic ions, generating a unique mass spectrum for each component. This "chemical fingerprint" allows for confident identification, even for unknown peaks. gcms.cz GC-MS has been successfully utilized for detecting various pyrazines and volatile amines in diverse samples. researchgate.netmdpi.com For instance, research on related compounds like 2,3,5-trimethylpyrazine (B81540) has employed GC-MS to detect fermentation products. mdpi.com

| Technique | Principle | Detector | Advantages for this compound | Limitations |

| GC-FID | Separation based on volatility and column interaction. | Flame Ionization Detector | High sensitivity for quantification, robust. | Identification based solely on retention time. |

| GC-MS | Separation by GC, followed by mass-based identification. | Mass Spectrometer | Provides structural information for confident peak identification. gcms.cz | Can be more complex and costly than GC-FID. |

Liquid Chromatography (LC) with Advanced Detection (e.g., UHPLC-MS/MS)

For compounds that are less volatile or thermally sensitive, liquid chromatography is the preferred separation method. Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes smaller particle-sized columns to achieve higher resolution and faster analysis times compared to traditional HPLC.

When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes an exceptionally selective and sensitive technique for quantifying trace levels of analytes in complex matrices. nih.gov This method is the technique of choice for determining primary aromatic amines at low concentrations. nih.gov The first mass spectrometer isolates the parent ion of the target compound (in this case, protonated this compound), which is then fragmented. A second mass spectrometer analyzes these specific fragment ions, creating a highly selective detection method that minimizes matrix interference. nih.gov This approach has been validated for a wide array of amines in various biological fluids and food samples. nih.govresearchgate.netmdpi.com

| Technique | Principle | Advantages for this compound | Key Parameters |

| UHPLC-MS/MS | High-resolution liquid separation followed by highly selective mass detection. | High sensitivity and selectivity, suitable for complex matrices, can analyze less volatile compounds. nih.govresearchgate.net | Mobile Phase, Column Chemistry, Ionization Source (e.g., ESI, APCI), MRM Transitions. |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that provides a significant enhancement in separation power compared to conventional one-dimensional GC. chemistry-matters.comgcms.cz It is particularly useful for analyzing extremely complex mixtures where components might co-elute in a single column separation. chemistry-matters.comsepsolve.com

In a GC×GC system, the effluent from a primary GC column is continuously collected in small fractions by a modulator and then rapidly re-injected onto a second, shorter column with a different stationary phase. phenomenex.blog This results in a two-dimensional separation, typically based on volatility in the first dimension and polarity in the second. sepsolve.com The resulting data is presented as a contour plot, where structurally related compounds often appear in distinct clusters, aiding in identification. chemistry-matters.com The benefits include massively increased peak capacity, improved sensitivity due to peak focusing, and the ability to generate structured chromatograms that reveal patterns within the sample. gcms.czepa.gov This technique is ideal for non-targeted analysis and discovering minor components in complex samples from food, environmental, or metabolic studies. gcms.czsepsolve.com

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step that precedes chromatographic analysis. Its goal is to isolate and concentrate the target analyte from the sample matrix, remove interfering substances, and present the analyte in a form compatible with the analytical instrument.

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free, versatile, and efficient sample preparation technique. nih.govnih.gov It integrates sampling, extraction, and concentration into a single step. iljs.org.ng The technique uses a fused silica (B1680970) fiber coated with a specific stationary phase. This fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. nih.gov After extraction, the fiber is transferred directly to the GC injector, where the trapped analytes are thermally desorbed onto the column for analysis. e3s-conferences.org

For volatile compounds like this compound, headspace SPME (HS-SPME) is particularly advantageous as it extracts analytes from the vapor phase above the sample, minimizing interference from non-volatile matrix components like sugars, proteins, and salts. iljs.org.ng The choice of fiber coating is crucial for selective and efficient extraction.

| SPME Parameter | Description | Typical Conditions for Volatile Amines |

| Fiber Coating | The stationary phase on the fiber. Porous materials often extract more efficiently than homogeneous ones. e3s-conferences.org | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), Polyacrylate (PA) |

| Extraction Mode | How the fiber is exposed to the sample. | Headspace (HS-SPME) is preferred for volatile analytes in complex matrices. |

| Extraction Time/Temp | Affects the equilibrium of the analyte between the sample and the fiber. | e.g., 30-60 minutes at 60°C. iljs.org.nge3s-conferences.org |

| Desorption Time/Temp | Ensures complete transfer of the analyte to the GC column. | e.g., 2-7 minutes at 250-270°C. iljs.org.nge3s-conferences.org |

Derivatization Strategies for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For amines, this is often done to enhance performance in both GC and LC.

For GC Analysis: Amines can exhibit poor peak shapes (tailing) and interact with the GC column. Derivatization can decrease their polarity and increase their volatility, leading to better chromatographic performance. vt.edu Common strategies include acylation or silylation. nih.gov

For LC Analysis: Many aliphatic and heterocyclic amines, including this compound, lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization with a reagent that attaches a UV-absorbing or fluorescent tag can significantly improve detection sensitivity. For LC-MS, derivatization can be used to improve ionization efficiency, leading to a stronger signal. nih.gov For example, reagents that introduce a permanently charged group can enhance response in electrospray ionization (ESI). nih.gov

The choice of derivatizing reagent depends on the functional group of the analyte and the desired analytical outcome. For primary amines, reagents like benzoyl chloride or dansyl chloride are commonly used to create derivatives that are more stable and easily detectable. mdpi.comnih.gov

Quantitative Analysis Strategies in Research Matrices

The precise quantification of this compound in complex research matrices, such as biological fluids or environmental samples, necessitates the use of highly sensitive and selective analytical techniques. While specific validated methods exclusively for this compound are not extensively detailed in publicly available literature, established strategies for analogous compounds, particularly alkylpyrazines and other aromatic amines, provide a robust framework for its determination. The primary methods employed are chromatographic, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. sigmaaldrich.comnih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-suited technique for the analysis of volatile and semi-volatile compounds like pyrazines. researchgate.net For sample preparation, headspace solid-phase microextraction (HS-SPME) is frequently utilized, which allows for the extraction and concentration of analytes from the sample matrix without the need for solvents. sigmaaldrich.com The separation is typically achieved on a capillary column with a moderately polar stationary phase. sigmaaldrich.com Detection by mass spectrometry in selected ion monitoring (SIM) mode allows for high selectivity and sensitivity, enabling the quantification of target analytes even in the presence of co-eluting matrix components. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice for analyzing less volatile or thermally labile amines in biological fluids like urine and plasma. nih.govrug.nl This technique combines the powerful separation capabilities of HPLC with the high specificity and sensitivity of tandem mass spectrometry. Sample preparation for biological matrices may involve an initial hydrolysis step to release conjugated forms of the amine, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and remove interferences. nih.gov Chromatographic separation is commonly performed using a reversed-phase column. mdpi.comnih.gov The use of electrospray ionization (ESI) in positive mode coupled with multiple reaction monitoring (MRM) detection provides excellent limits of detection (LOD) and quantification (LOQ), often in the low nanogram per milliliter (ng/mL) range. nih.gov

The table below summarizes typical parameters used in chromatographic methods for the analysis of related aromatic and biogenic amines, which can be adapted for this compound.

| Technique | Sample Matrix | Sample Preparation | Separation Column | Detection Mode | Typical LOQ | Reference |

|---|---|---|---|---|---|---|

| GC-MS | Food / Environmental | Headspace SPME | SUPELCOWAX® 10 (polar) | MS (Scan or SIM) | Analyte Dependent | sigmaaldrich.com |

| GC-MS | Biological (Hemoglobin Adducts) | Hydrolysis, Derivatization | Not Specified | Negative Ion Chemical Ionization MS | Femtomolar range | nih.gov |

| LC-MS/MS | Human Urine | Alkaline Hydrolysis, LLE | Ultra Biphenyl | ESI+ MRM | 0.1 - 1.0 ng/mL | nih.gov |

| UHPLC-MS/MS | Human Urine | Dilution, Filtration | Reversed-Phase C18 | ESI+ MRM | Metabolite Dependent | nih.govacs.org |

| HPLC | Aquatic Products | SPE, Derivatization (Dns-Cl) | Reversed-Phase C18 | UV or Fluorescence | 0.024 - 0.069 mg/kg | mdpi.com |

Application of Stable Isotope Labeling for Mechanistic and Tracing Studies

Stable isotope labeling is a powerful and indispensable tool in modern analytical chemistry for both precise quantification and the elucidation of chemical and biological pathways. doi.org For a compound like this compound, isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into its molecular structure. doi.orgnih.gov These labeled analogs are chemically identical to the native compound but are distinguishable by their higher mass, which is readily detected by mass spectrometry.

The foremost application of stable isotope-labeled this compound in quantitative research is its use as an internal standard in Isotope Dilution Analysis (IDA), most commonly Stable Isotope Dilution Assays (SIDA). nih.gov In this approach, a known quantity of the labeled analog is added to a sample prior to any extraction or cleanup steps. Because the labeled standard has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same losses during sample processing and the same ionization response in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies. nih.govnih.gov This SIDA-LC-MS/MS approach has been successfully used to quantify metabolites of other alkylpyrazines in human urine. nih.govacs.org

Beyond quantification, stable isotope labeling is crucial for mechanistic and tracer studies. To investigate the formation mechanism of pyrazines, which often occurs during thermal processes like the Maillard reaction, precursors labeled with stable isotopes can be used. For example, studies have utilized ¹⁵N-labeled amino acids to react with unlabeled sugars. doi.org By analyzing the resulting pyrazine products with mass spectrometry, researchers can determine the extent and position of ¹⁵N incorporation, thereby confirming the role of the amino acid as the nitrogen source and revealing details of the reaction pathway. doi.org Similarly, tracing the metabolic fate of this compound in a biological system can be accomplished by administering a labeled version of the compound. Subsequent analysis of biological fluids or tissues can identify and quantify metabolites, as they will also carry the isotopic label, providing definitive evidence of their origin. nih.gov

The following table presents examples of how stable isotope labeling has been applied in the study of pyrazines and related compounds.

| Labeled Compound(s) | Isotope(s) | Application | Key Finding / Purpose | Reference |

|---|---|---|---|---|

| Various Alkylpyrazines | ²H (Deuterium) | Internal standards for SIDA | Enabled accurate quantification of pyrazines in complex food matrices like peanut butter and coffee. | nih.gov |

| Glycine | ¹⁵N | Mechanistic study of pyrazine formation | Disclosed the nitrogen sources and formation pathways of pyrazines during thermal treatment. | doi.org |